H-Bond Donor Capacity vs. N-Methylated Analog
The target compound retains an unsubstituted triazole N–H, providing one additional hydrogen-bond donor (HBD = 2) compared to its direct N-methylated analog (CAS 1339521-46-8), which has HBD = 1 . In 1,2,4-triazoles, the free N–H participates in annular prototropic tautomerism (1H ↔ 4H ↔ 2H), enabling the ring to adapt its hydrogen-bonding pattern to the receptor environment; N-methylation irreversibly fixes the tautomeric state [1]. This tautomeric flexibility is mechanistically linked to binding pose diversity in sigma receptor and CB1 receptor patent series [2].
| Evidence Dimension | Hydrogen-bond donor count (HBD) and tautomeric states |
|---|---|
| Target Compound Data | HBD = 2; three possible tautomeric states (1H, 2H, 4H) accessible via prototropic shift |
| Comparator Or Baseline | 1-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine (CAS 1339521-46-8): HBD = 1; tautomeric state fixed at 2-methyl-1,2,4-triazole form |
| Quantified Difference | ΔHBD = +1; 3 accessible tautomeric states vs. 1 fixed state |
| Conditions | Calculated from molecular structure; tautomeric behavior inferred from general 1,2,4-triazole literature [1] |
Why This Matters
An additional H-bond donor and tautomeric adaptability can alter target binding kinetics and selectivity profiles; procurement of the N-methylated analog as a surrogate risks omitting a key pharmacophoric interaction.
- [1] Faraj, H., et al. Regioselective alkylation of amino- and mercapto-1,2,4-triazoles with t-BuOH–HClO4. Tetrahedron Letters, 2012, 53(16), 2047–2050. Discusses N-alkylation vs. retention of free N–H on triazole tautomeric equilibrium. View Source
- [2] Laboratorios del Dr. Esteve, S.A. WO2008055932A1 – 1,2,4-triazole derivatives as sigma receptor inhibitors. 2008. General formula (I) includes unsubstituted N–H triazole core as essential for sigma receptor activity. View Source
